![molecular formula C5H8BN3O3 B569598 (5-Amino-6-methoxypyrazin-2-yl)boronic acid CAS No. 1161497-38-6](/img/structure/B569598.png)
(5-Amino-6-methoxypyrazin-2-yl)boronic acid
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Description
(5-Amino-6-methoxypyrazin-2-yl)boronic Acid, with the CAS number 1161497-38-6, has the molecular formula C5H8BN3O3 and a molecular weight of 168.95 . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of boronic acids like (5-Amino-6-methoxypyrazin-2-yl)boronic Acid often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis method for this compound was not found in the search results.
Molecular Structure Analysis
The molecular structure of (5-Amino-6-methoxypyrazin-2-yl)boronic Acid consists of a pyrazine ring with an amino group at the 5-position and a methoxy group at the 6-position. The boronic acid group is attached to the pyrazine ring .
Scientific Research Applications
Boronic Acid Drugs Design and Discovery
Research in the field of boronic acids has expanded significantly over the past two decades, with applications spanning from synthetic development to drug discovery. The unique properties of boronic acids, including the potential to enhance drug potency and improve pharmacokinetics, have led to the FDA and Health Canada's approval of five boronic acid drugs, with several others in clinical trials. This highlights the growing interest in incorporating boronic acids into medicinal chemistry for future drug discovery efforts (Plescia & Moitessier, 2020).
Methoxypyrazines in Grape Biosynthesis
Methoxypyrazines (MPs), including compounds related to (5-Amino-6-methoxypyrazin-2-yl)boronic acid, are vital for imparting herbaceous/green/vegetal sensory attributes to certain wine varieties. Research on MPs in grapes has shed light on their biosynthesis, accumulation, and metabolism, offering insights into flavor/odor compound research. The limited understanding of MPs metabolism suggests potential areas for further investigation (Lei et al., 2018).
Boronic Acids in Biosensors
Boronic acids, including derivatives of (5-Amino-6-methoxypyrazin-2-yl)boronic acid, play a significant role in developing electrochemical biosensors. The binding site of boronic acids allows for the selective detection of sugars, glycated hemoglobin, fluoride ions, and other compounds. This technology offers non-enzymatic approaches to glucose sensing and other applications, highlighting the versatility of boronic acids in biosensor development (Wang et al., 2014).
Boron Removal in Seawater Desalination
The application of boronic acids and derivatives in removing boron from seawater through reverse osmosis membranes is crucial for drinking water safety. This research area focuses on understanding the speciation of boric acid and optimizing desalination processes to enhance boron removal, addressing a significant challenge in membrane technology applications (Tu et al., 2010).
Boronic Acid in Fungal Studies
Boronic acids' effects on fungi have been extensively studied, revealing their potential as antifungal agents. Research on novel synthetic boronic acid compounds shows promising applications in controlling fungal infections, offering both technological and biomedical benefits. This suggests the versatility of boronic acids in developing new antimycotic agents and environmental protectors (Estevez-Fregoso et al., 2021).
properties
IUPAC Name |
(5-amino-6-methoxypyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRZWHBSQBFJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C(=N1)OC)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-6-methoxypyrazin-2-yl)boronic acid |
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